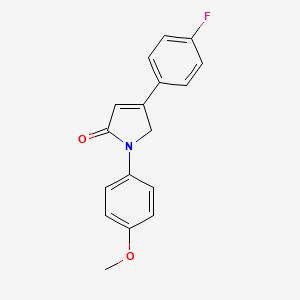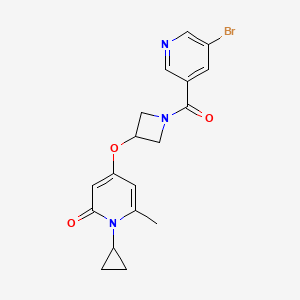
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidin-2-ones, a core component of our compound of interest, often involves cyclization processes. Homsi and Rousseau (1999) described a method using bis(collidine)bromine(I) hexafluorophosphate in methylene chloride for diastereospecific synthesis of 2-oxetanones and 2-azetidinones from α,β-unsaturated acids and α,β-unsaturated N-sulfonamides, achieving moderate yields through a 4-endo cyclization process (Homsi & Rousseau, 1999). This method exemplifies the synthetic routes available for constructing azetidin-2-ones, potentially applicable to our compound.
Molecular Structure Analysis
The structural elucidation of azetidin-2-ones and their derivatives is crucial for understanding the molecular interactions and properties of these compounds. Frigola et al. (1994) provided insights into the molecular structure through X-ray crystallography, showing agreement with AM1 calculated geometries for 7-azetidinylquinolones, indicating the precision of structural predictions in these classes of compounds (Frigola et al., 1994).
Chemical Reactions and Properties
Azetidin-2-ones engage in various chemical reactions, highlighting their reactivity and functional versatility. Bentley and Hunt (1980) explored the synthesis of bicyclic β-lactam compounds from 4-(2-Bromoethoxy)azetidin-2-one and related derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Bentley & Hunt, 1980).
Physical Properties Analysis
The physical properties of azetidin-2-ones, including solubility, melting points, and crystalline structure, are essential for their application in various fields. Laurent et al. (2006) synthesized a novel carbapenem precursor, demonstrating the steps involved in obtaining a stable crystalline form of azetidin-2-one derivatives, which is critical for their practical application (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different functional groups and conditions, is pivotal for the application of azetidin-2-ones. Keri et al. (2009) studied a series of azetidin-2-one derivatives for their anti-microbial and cytotoxic activities, providing insight into the compound's chemical behavior under biological conditions (Keri, Hosamani, Shingalapur, & Reddy, 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A study by Frigola et al. (1994) synthesized a series of compounds similar to the chemical , focusing on their antibacterial properties. The compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria, with some showing promising results. This research highlights the potential of such compounds in developing new antibacterial agents (Frigola et al., 1994).
Beta-Lactamase Inhibitors
Bentley and Hunt (1980) conducted research on the synthesis of compounds structurally related to the given chemical, particularly as beta-lactamase inhibitors. Beta-lactamase inhibitors are crucial in combating antibiotic resistance, suggesting that similar structures could play a significant role in this area (Bentley & Hunt, 1980).
Antimicrobial Agents
Ansari and Lal (2009) synthesized new azetidin-2-ones, closely related to the given chemical compound, and evaluated them for antimicrobial activity. Their findings support the potential of such compounds in developing new antimicrobial drugs (Ansari & Lal, 2009).
Human Leukocyte Elastase Inhibition
A study by Finke et al. (1995) explored compounds with structures similar to the given chemical for their potential in inhibiting human leukocyte elastase, an enzyme involved in various inflammatory processes. This research suggests therapeutic applications in treating diseases associated with inflammation (Finke et al., 1995).
Antileishmanial Agents
Singh et al. (2012) synthesized and screened compounds structurally similar to the given chemical for antileishmanial activity. Their findings indicate the potential use of such compounds in treating parasitic infections like leishmaniasis (Singh et al., 2012).
Eigenschaften
IUPAC Name |
4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHQHFRBPGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
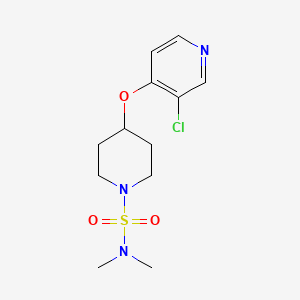
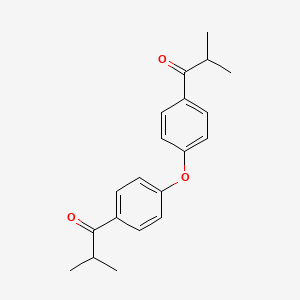
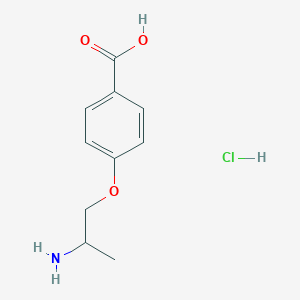
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
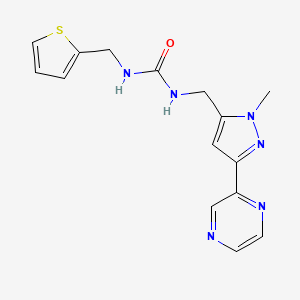
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
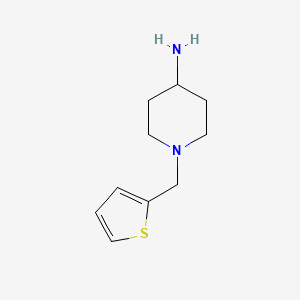

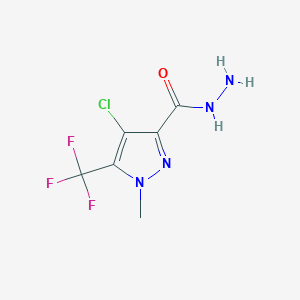
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
